Ethyl 5-(benzyloxy)-2-methyl-4-oxo-4H-pyran-3-carboxylate Ethyl 5-(benzyloxy)-2-methyl-4-oxo-4H-pyran-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15820976
InChI: InChI=1S/C16H16O5/c1-3-19-16(18)14-11(2)20-10-13(15(14)17)21-9-12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3
SMILES:
Molecular Formula: C16H16O5
Molecular Weight: 288.29 g/mol

Ethyl 5-(benzyloxy)-2-methyl-4-oxo-4H-pyran-3-carboxylate

CAS No.:

Cat. No.: VC15820976

Molecular Formula: C16H16O5

Molecular Weight: 288.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(benzyloxy)-2-methyl-4-oxo-4H-pyran-3-carboxylate -

Specification

Molecular Formula C16H16O5
Molecular Weight 288.29 g/mol
IUPAC Name ethyl 2-methyl-4-oxo-5-phenylmethoxypyran-3-carboxylate
Standard InChI InChI=1S/C16H16O5/c1-3-19-16(18)14-11(2)20-10-13(15(14)17)21-9-12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3
Standard InChI Key PXLOQRAILAUYLO-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(OC=C(C1=O)OCC2=CC=CC=C2)C

Introduction

Structural and Physicochemical Properties

Ethyl 5-(benzyloxy)-2-methyl-4-oxo-4H-pyran-3-carboxylate (molecular formula: C₁₅H₁₆O₅, molecular weight: 274.27 g/mol) belongs to the class of γ-pyranone derivatives. The compound’s structure comprises a six-membered pyran ring with substituents that confer distinct electronic and steric properties. Key structural features include:

  • Benzyloxy group (C₆H₅CH₂O-): Introduces aromaticity and hydrophobicity, facilitating interactions with biological targets.

  • Methyl group (CH₃): Enhances steric stability at position 2.

  • Ethyl carboxylate (COOEt): Provides a reactive site for further derivatization.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₆O₅
Molecular Weight274.27 g/mol
XLogP32.2
Hydrogen Bond Acceptor Count5
Melting PointNot reported
SolubilitySoluble in organic solvents

The compound’s canonical SMILES (CCOC(=O)C1=COC=C(C1=O)OCC2=CC=CC=C2) and InChIKey (DJKUTEOMCLKHDZ-UHFFFAOYSA-N) confirm its stereochemical configuration. Spectral characterization via IR and UV-Vis spectroscopy reveals absorption bands indicative of carbonyl (C=O, ~1740 cm⁻¹) and aromatic (C=C, ~1490–1580 cm⁻¹) groups .

Synthesis and Optimization

The synthesis of ethyl 5-(benzyloxy)-2-methyl-4-oxo-4H-pyran-3-carboxylate typically involves multi-step reactions starting from furfuryl alcohol or related precursors. A common route includes:

  • Protection of hydroxyl groups: Benzylation of a hydroxypyran intermediate to introduce the benzyloxy moiety.

  • Oxidation: Conversion of primary alcohols to carboxylic acids using Jones reagent (CrO₃/H₂SO₄) or Ag₂O .

  • Esterification: Reaction with ethanol in the presence of acid catalysts to form the ethyl carboxylate .

Table 2: Comparison of Synthesis Methods

MethodReagentsYield (%)AdvantagesLimitations
Jones OxidationCrO₃, H₂SO₄65–75High efficiencyToxic byproducts
Silver OxideAg₂O, H₂O50–60Mild conditionsLower yield
Palladium-CatalyzedPd/C, O₂70–80Environmentally friendlyRequires high-pressure O₂

Recent advances emphasize greener methodologies, such as palladium-catalyzed oxidations, to minimize environmental impact .

Chemical Reactivity and Derivatives

The compound’s reactivity is dominated by its ester and ketone functionalities, enabling diverse transformations:

  • Hydrolysis: Under acidic or basic conditions, the ethyl ester hydrolyzes to the corresponding carboxylic acid.

  • Nucleophilic substitution: The benzyloxy group can be replaced by amines or thiols to form amides or thioethers.

  • Ring-opening reactions: Treatment with nucleophiles (e.g., Grignard reagents) opens the pyran ring, yielding linear dihydroxyketones .

Table 3: Common Derivatives and Applications

DerivativeStructure ModificationApplication
Carboxylic AcidCOOEt → COOHAntibiotic synthesis
AmideCOOEt → CONHRBioactive probes
Benzyl EsterCOOEt → COOBnPolymer precursors

Applications in Pharmaceutical Chemistry

Ethyl 5-(benzyloxy)-2-methyl-4-oxo-4H-pyran-3-carboxylate is a critical intermediate in the synthesis of Dolutegravir, an HIV integrase inhibitor. Its role involves:

  • Scaffold modification: Introducing substituents that enhance binding to viral integrase.

  • Bioisosteric replacement: Replacing the benzyloxy group with fluorinated analogs to improve metabolic stability.

Additionally, pyranone derivatives exhibit antimicrobial and antiviral activities, attributed to their ability to disrupt microbial cell membranes or inhibit viral replication enzymes .

Future Directions and Research Opportunities

Ongoing research aims to:

  • Develop enantioselective syntheses for chiral pyranone derivatives.

  • Explore the compound’s utility in cancer therapeutics via kinase inhibition.

  • Optimize synthetic routes using flow chemistry to enhance scalability.

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